molecular formula C11H9BrClN3O B1290970 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride CAS No. 952182-50-2

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

Cat. No. B1290970
M. Wt: 314.56 g/mol
InChI Key: WJTPCRNWEURSCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on how to synthesize this exact compound, compounds with similar functional groups are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromobenzyl group, the 1,2,3-triazole ring, and the carbonyl chloride group would each contribute to the overall structure .


Chemical Reactions Analysis

Again, while I don’t have specific information on the reactions this compound would undergo, compounds with similar functional groups can participate in a variety of reactions. For example, the bromobenzyl group could undergo nucleophilic substitution reactions, the 1,2,3-triazole ring could participate in click chemistry reactions, and the carbonyl chloride group could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly reactive. The carbonyl chloride group is polar and reactive, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as a versatile intermediate in organic synthesis. Its reactive chloride group can be substituted with various nucleophiles, enabling the creation of a wide array of derivatives. This reactivity is particularly useful in constructing complex molecules for pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTPCRNWEURSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640023
Record name 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

CAS RN

952182-50-2
Record name 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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